5H,6H,7H-Pyrrolo[2,3-B]pyrazine 5H,6H,7H-Pyrrolo[2,3-B]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452721
InChI: InChI=1S/C6H7N3/c1-2-8-6-5(1)7-3-4-9-6/h3-4H,1-2H2,(H,8,9)
SMILES: C1CNC2=NC=CN=C21
Molecular Formula: C6H7N3
Molecular Weight: 121.14 g/mol

5H,6H,7H-Pyrrolo[2,3-B]pyrazine

CAS No.:

Cat. No.: VC13452721

Molecular Formula: C6H7N3

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

5H,6H,7H-Pyrrolo[2,3-B]pyrazine -

Specification

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
IUPAC Name 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine
Standard InChI InChI=1S/C6H7N3/c1-2-8-6-5(1)7-3-4-9-6/h3-4H,1-2H2,(H,8,9)
Standard InChI Key IKODPGBBYKAAFB-UHFFFAOYSA-N
SMILES C1CNC2=NC=CN=C21
Canonical SMILES C1CNC2=NC=CN=C21

Introduction

Chemical and Physical Properties

Structural Characteristics

5H-Pyrrolo[2,3-b]pyrazine features a bicyclic framework where a pyrrole ring is fused to a pyrazine ring at the 2,3-positions. The IUPAC name 5H-pyrrolo[2,3-b]pyrazine reflects the numbering and hydrogen position in the heterocyclic system. Key structural data include:

PropertyValueSource
Molecular FormulaC₆H₅N₃
Molecular Weight119.12 g/mol
Boiling Point236°C at 760 mmHg
Density1.38 g/cm³
SMILES NotationC1=CNC2=NC=CN=C21
Hazard StatementsH302, H315, H319, H335

The compound’s planar structure facilitates π-π stacking interactions with biological targets, particularly kinase ATP-binding sites .

Synthetic Methodologies

Sonogashira Coupling-Based Synthesis

A Pd–Cu catalyzed one-pot multicomponent reaction using 5,6-dichloropyrazine-2,3-dicarbonitrile, hydrazine, phenylacetylene, and aldehydes yields 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles (Figure 1) . This method achieves up to 85% yield under optimized conditions (PdCl₂(PPh₃)₂ catalyst, DMF solvent, 80°C) .

Friedländer Cyclization and Derivatives

Biological Activities and Mechanisms

Kinase Inhibition

5H-Pyrrolo[2,3-b]pyrazine derivatives exhibit potent inhibition of kinases, including:

  • JAK3 and Syk Kinases: 7-Carboxamide derivatives (e.g., WO2011144585A1) show selectivity for JAK3, with IC₅₀ values <10 nM, making them candidates for autoimmune diseases like rheumatoid arthritis .

  • FGFR1: Derivatives with a 5-hydrosulfonyl group inhibit fibroblast growth factor receptors (FGFRs) at nanomolar concentrations, disrupting signaling pathways in cancers .

  • CDKs: Antiproliferative effects in cancer cells (e.g., RXF 393 renal cancer, GI₅₀ = 14 nM) correlate with cyclin-dependent kinase inhibition .

Anticancer Activity

Structural optimization has yielded derivatives with remarkable cytotoxicity:

CompoundTarget Cell LineIC₅₀ (μM)Source
4j (chlorophenylamino)RXF 3930.014
7m (3-NO₂ phenyl)Panc-112.54
Myt1-IN-2Multiple<20

Mechanistic studies reveal apoptosis induction via caspase-3 activation and sub-G1 cell cycle arrest .

Structural Derivatives and Pharmacological Optimization

Carboxamide and Carbaldehyde Derivatives

  • 7-Carboxamides: Introduction of amide groups at the 7-position enhances kinase selectivity. For instance, 6-amino-5-(3-hydroxy-2,6-dimethylphenyl)-2-(2-thiazolyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (Myt1-IN-2) demonstrates potent Myt1 kinase inhibition .

  • 7-Carbaldehydes: The aldehyde functional group (e.g., 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde) serves as a reactive handle for further derivatization, though its inherent kinase inhibition is modest (IC₅₀ >50 μM) .

Substitution Effects

Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 3-position of aryl substituents enhance antiproliferative activity, as seen in compound 7m (IC₅₀ = 12.54 μM vs. Panc-1) . Conversely, electron-donating groups (-OMe, -OH) improve solubility but reduce potency .

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